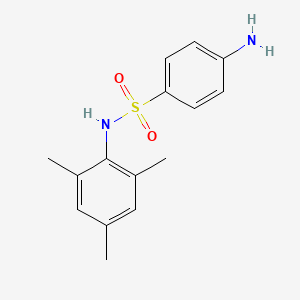

4-Amino-N-mesitylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMADYXUVVGVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342771 | |

| Record name | 4-Amino-N-mesitylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294885-71-5 | |

| Record name | 4-Amino-N-mesitylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Amino N Mesitylbenzenesulfonamide

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule relies heavily on the efficient preparation of its key building blocks: a functionalized benzenesulfonyl chloride and mesityl amine.

Synthesis of 4-Iodobenzenesulfonyl Chloride Intermediates

4-Iodobenzenesulfonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals. solubilityofthings.com Its preparation is a critical first step in the pathway to 4-Amino-N-mesitylbenzenesulfonamide. The presence of the iodine atom provides a handle for further functionalization, which is exploited in later stages of the synthesis. solubilityofthings.com

This intermediate is typically a solid at room temperature, appearing as colorless crystals or a white to off-white powder. solubilityofthings.comchemicalbook.com It is soluble in a range of organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, chloroform, and ethanol (B145695). solubilityofthings.comsigmaaldrich.com

Several methods exist for the preparation of benzenesulfonyl chlorides in general, which can be adapted for the 4-iodo derivative. These include the reaction of phosphorus pentachloride or phosphorus oxychloride with the corresponding benzenesulfonic acid or its salts. orgsyn.org Another common method involves the reaction of chlorosulfonic acid with benzene (B151609) or its derivatives. orgsyn.org

Table 1: Physical and Chemical Properties of 4-Iodobenzenesulfonyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClIO₂S | solubilityofthings.comnih.gov |

| Molecular Weight | 302.52 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 80-82 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | Colorless crystals or white to off-white solid | solubilityofthings.com |

| CAS Number | 98-61-3 | sigmaaldrich.comnih.gov |

Mesityl Amine Derivatization Approaches

Mesityl amine (2,4,6-trimethylaniline) provides the sterically hindered aryl amine component of the target sulfonamide. Derivatization of amines is a common strategy in organic synthesis to enhance their reactivity or to introduce specific functional groups. sigmaaldrich.com Techniques such as silylation, acylation, and alkylation are frequently employed. libretexts.org

In the context of sulfonamide synthesis, the primary amine of mesityl amine acts as the nucleophile that attacks the sulfonyl chloride. The reactivity of amines in such reactions generally follows the order: primary > secondary. sigmaaldrich.com While derivatization can be used to modify the properties of the amine, for the direct synthesis of the sulfonamide, the unmodified mesityl amine is typically used.

Core Sulfonamide Bond Formation Techniques

The central step in the synthesis is the formation of the sulfur-nitrogen (S-N) bond, which defines the sulfonamide linkage.

Condensation Reactions for N-Mesitylbenzenesulfonamide Synthesis

The most common method for forming the sulfonamide bond is the condensation reaction between a sulfonyl chloride and an amine. In this case, 4-iodobenzenesulfonyl chloride is reacted with mesityl amine. This reaction is a classical approach for synthesizing a wide array of sulfonamides. nih.gov

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond.

A catalyst- and additive-free approach for the synthesis of aniline (B41778) derivatives through an imine condensation–isoaromatization pathway has been reported, highlighting a move towards milder and more efficient synthetic methods. beilstein-journals.org

Reaction Conditions and Catalytic Systems Optimization

While the direct condensation is often effective, various catalytic systems have been developed to improve yields, reaction times, and substrate scope for sulfonamide synthesis.

Recent advancements include the use of copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates and N-chloroamines, which proceeds under mild conditions. organic-chemistry.org Another innovative approach involves a photosensitized nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu This method is particularly valuable for its broad applicability to N-aryl and N-heteroaryl sulfonamide motifs. princeton.edu

Furthermore, metal-free photoredox-catalyzed sulfonylation reactions have emerged as an environmentally friendly alternative. organic-chemistry.org For instance, the use of an organic sensitizer (B1316253) like benzophenone (B1666685) has been shown to increase the efficiency of some nickel-catalyzed processes. princeton.edu Magnetic nanocatalysts, such as MNPs-Benzo[d]imidazol-Cu, offer the advantage of easy separation and reusability for multiple reaction cycles. jsynthchem.com

Introduction and Modification of the 4-Amino Group

The final key step is the introduction of the 4-amino group to the benzenesulfonamide (B165840) core. Since the synthesis starts with 4-iodobenzenesulfonyl chloride, the iodine atom serves as a precursor to the amino group.

A common strategy for this transformation is a nucleophilic aromatic substitution (SNAr) reaction or a transition metal-catalyzed amination reaction. For instance, the iodo group can be displaced by an amino group equivalent, such as ammonia (B1221849) or a protected amine, often in the presence of a copper or palladium catalyst.

Alternatively, the synthesis can be designed to carry a nitro group at the 4-position of the benzenesulfonyl chloride. The nitro group can then be reduced to the amino group in a later step, a common transformation in aromatic chemistry.

Reduction Strategies for Nitro Precursors

The reduction of the corresponding nitro precursor, 4-nitro-N-mesitylbenzenesulfonamide, is a common and effective strategy for the synthesis of this compound. This approach benefits from the ready availability of the nitro compound, which can be synthesized via the condensation of 4-nitrobenzenesulfonyl chloride with mesitylamine. A variety of reducing agents and catalytic systems have been explored to achieve this transformation efficiently.

Commonly employed methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These reactions are typically carried out in a suitable solvent like ethanol or ethyl acetate (B1210297) under controlled pressure and temperature. The high efficiency and clean nature of catalytic hydrogenation make it an attractive option, often resulting in high yields and purity of the desired amine.

Alternatively, metal-based reducing agents in acidic or neutral media are widely used. For instance, stannous chloride (SnCl2) in the presence of hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups. Iron (Fe) powder in acetic acid or ammonium (B1175870) chloride solution also provides an effective and more economical alternative. These methods, while robust, may require more extensive workup procedures to remove metal salts and other byproducts.

More recent advancements have explored the use of transfer hydrogenation, which avoids the need for gaseous hydrogen. Reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or ferric chloride (FeCl3) can serve as the hydrogen source. These systems offer operational simplicity and enhanced safety. The choice of reduction strategy often depends on factors such as scale, cost, and the desired purity of the final product.

| Reducing Agent/System | Catalyst | Solvent | Key Advantages |

| Hydrogen Gas (H2) | Palladium on Carbon (Pd/C) | Ethanol | High efficiency, clean reaction |

| Stannous Chloride (SnCl2) | - | Hydrochloric Acid | Robust and reliable method |

| Iron (Fe) | - | Acetic Acid | Economical |

| Hydrazine Hydrate | Raney Nickel | Ethanol | Avoids gaseous hydrogen, operational simplicity |

Direct Amination Methodologies

Direct amination methodologies offer a more convergent approach to the synthesis of this compound, potentially reducing the number of synthetic steps. These methods typically involve the coupling of a pre-functionalized benzene ring with an appropriate sulfonamide or amine partner.

One such approach is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. In this context, the reaction could involve the coupling of N-mesitylbenzenesulfonamide with an ammonia surrogate or a protected amine on a 4-halobenzenesulfonamide derivative. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions. While potentially more efficient in terms of step economy, the cost of the palladium catalyst and ligands can be a significant consideration, particularly for large-scale synthesis.

Another strategy involves nucleophilic aromatic substitution (SNAr) reactions. This would typically require a highly activated benzene ring, such as one bearing a nitro group ortho or para to a leaving group. While theoretically possible, the direct displacement of a leaving group by an amino source on an unactivated N-mesitylbenzenesulfonamide core is challenging and generally less practical than the reduction of a nitro precursor.

Purification and Isolation Protocols for this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards. The choice of purification method is dictated by the nature of the impurities present, which in turn depends on the synthetic route employed.

Following the reduction of a nitro precursor, the initial workup typically involves neutralizing the reaction mixture and removing the catalyst or metal salts. For catalytic hydrogenation, the catalyst is simply removed by filtration. In the case of metal-based reductions, an aqueous workup is necessary to remove the dissolved metal salts. This often involves adjusting the pH to precipitate the product while keeping the metal hydroxides in solution, or vice versa.

The crude product obtained after the initial workup is often purified by recrystallization. A suitable solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for the recrystallization of aromatic amines include ethanol, methanol (B129727), or mixtures of ethanol and water.

Column chromatography is another powerful purification technique, particularly for removing closely related impurities. A silica (B1680970) gel stationary phase is typically used, with an eluent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate. The fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified this compound.

The identity and purity of the final product are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Purification Technique | Description | Typical Solvents/Mobile Phases |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, causing the pure compound to crystallize out. | Ethanol, Methanol, Ethanol/Water mixtures |

| Column Chromatography | The compound is separated from impurities based on its differential adsorption to a stationary phase as a mobile phase passes through. | Hexane/Ethyl Acetate mixtures on Silica Gel |

| Filtration | Used to remove solid catalysts (e.g., Pd/C) or precipitated byproducts from the reaction mixture. | - |

| Liquid-Liquid Extraction | Used to separate the product from water-soluble impurities and byproducts after the initial workup. | Ethyl Acetate, Dichloromethane |

Chemical Reactivity and Derivatization of 4 Amino N Mesitylbenzenesulfonamide

Reactions Involving the Aromatic Amine Moiety (—NH₂)

The primary aromatic amine group in 4-Amino-N-mesitylbenzenesulfonamide is a versatile handle for a variety of chemical modifications. Its nucleophilic character and its ability to form a stable diazonium salt are central to its reactivity.

Nucleophilic Acyl Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aromatic amine makes it a competent nucleophile, capable of participating in nucleophilic acyl substitution reactions. This type of reaction involves the attack of the amine on an electrophilic acyl carbon, typically from an acid chloride or acid anhydride (B1165640), leading to the formation of a new amide bond.

The general mechanism proceeds via a tetrahedral intermediate. The nucleophilic amine attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). This results in the formation of an N-acylated derivative of this compound. The reactivity in these reactions is influenced by the nature of the acylating agent and the reaction conditions.

Table 1: Examples of Nucleophilic Acyl Substitution Products from this compound

| Acylating Agent | Product Name | General Structure |

| Acetyl chloride | 4-(Acetylamino)-N-mesitylbenzenesulfonamide | CH₃CO-NH-C₆H₄-SO₂NH-Mesityl |

| Benzoyl chloride | 4-(Benzoylamino)-N-mesitylbenzenesulfonamide | C₆H₅CO-NH-C₆H₄-SO₂NH-Mesityl |

| Acetic anhydride | 4-(Acetylamino)-N-mesitylbenzenesulfonamide | CH₃CO-NH-C₆H₄-SO₂NH-Mesityl |

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). unacademy.comlibretexts.orgmasterorganicchemistry.com The resulting diazonium salt, 4-(N-mesitylsulfamoyl)benzenediazonium chloride, is a highly versatile intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. organic-chemistry.org This allows for the introduction of a diverse range of functional groups onto the aromatic ring. A recent study has also highlighted the diazotization of primary sulfonamides as a strategy for the late-stage functionalization to produce sulfonyl chlorides and other derivatives. acs.org

Table 2: Potential Transformations of 4-(N-mesitylsulfamoyl)benzenediazonium chloride

| Reagent(s) | Product Class | Introduced Functional Group |

| CuCl / HCl | Aryl chloride | -Cl |

| CuBr / HBr | Aryl bromide | -Br |

| CuCN / KCN | Aryl nitrile | -CN |

| KI | Aryl iodide | -I |

| HBF₄, heat | Aryl fluoride | -F |

| H₂O, heat | Phenol | -OH |

| H₃PO₂ | Deamination product (N-mesitylbenzenesulfonamide) | -H |

Schiff Base Formation with Carbonyl Compounds

The reaction of the primary amine group of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. This condensation reaction typically occurs under heating and may be catalyzed by an acid or a base. unacademy.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine.

The synthesis of Schiff bases from various sulfonamides has been widely reported, indicating that this compound would readily undergo this transformation. nih.govacs.orgnih.gov The specific aldehyde or ketone used will determine the structure of the resulting Schiff base.

Table 3: Representative Schiff Base Derivatives from this compound

| Carbonyl Compound | Product Name | General Structure |

| Benzaldehyde | (E)-N-mesityl-4-(benzylideneamino)benzenesulfonamide | C₆H₅CH=N-C₆H₄-SO₂NH-Mesityl |

| Salicylaldehyde | (E)-N-mesityl-4-((2-hydroxybenzylidene)amino)benzenesulfonamide | 2-OH-C₆H₄CH=N-C₆H₄-SO₂NH-Mesityl |

| Acetone | N-mesityl-4-((propan-2-ylidene)amino)benzenesulfonamide | (CH₃)₂C=N-C₆H₄-SO₂NH-Mesityl |

Reactivity of the Sulfonamide Linkage (—SO₂NH—)

The sulfonamide group itself offers opportunities for further derivatization, primarily through reactions involving the acidic proton on the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The hydrogen atom attached to the sulfonamide nitrogen is acidic and can be removed by a suitable base to generate a sulfonamide anion. This anion is a potent nucleophile and can react with alkylating or acylating agents.

N-Alkylation: The reaction of the deprotonated sulfonamide with an alkyl halide leads to the formation of an N-alkylated product. A study on the selective N-alkylation of aminobenzenesulfonamides using alcohols catalyzed by a ruthenium complex demonstrates a modern approach to this transformation. neliti.com

N-Acylation: Similarly, reaction with an acyl chloride or anhydride results in an N-acylated sulfonamide. These N-acylsulfonamides are another class of derivatives accessible from this compound.

Heterocycle Annulation Strategies

The sulfonamide moiety can be incorporated as a key structural element in the synthesis of various heterocyclic systems. nih.govneliti.com The nitrogen atom of the sulfonamide can act as a nucleophile in intramolecular cyclization reactions to form nitrogen-containing heterocycles. benthamscience.com

One strategy involves the initial functionalization of either the aromatic ring or the mesityl group with a side chain containing an electrophilic center. Subsequent intramolecular cyclization involving the sulfonamide nitrogen can lead to the formation of fused heterocyclic systems. For example, the synthesis of 1,2,4-benzothiadiazepine-1,1-dioxides has been achieved through the reaction of N-(chlorosulfonyl)imidoyl chloride with benzylamines, showcasing a pathway to seven-membered rings containing the sulfonamide group. mdpi.com The development of synthetic methods for creating heterocyclic sulfonamides is an active area of research, driven by their prevalence in pharmaceuticals. acs.orgrsc.orgthieme-connect.com

Modifications of the Mesityl Moiety

The mesityl group, with its three methyl substituents, provides distinct avenues for chemical alteration, either through reactions on the aromatic ring itself or by functionalization of the methyl groups.

The mesityl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of its three methyl groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of the mesityl group, all three unsubstituted positions are equivalent and are ortho to two methyl groups and para to one, making it a highly reactive system.

However, in the context of this compound, the presence of the 4-amino group on the other phenyl ring significantly influences the outcome of electrophilic substitution reactions. The amino group is a powerful activating group, even more so than the three methyl groups of the mesityl ring, and strongly directs electrophiles to its ortho positions. byjus.comlibretexts.org Consequently, direct electrophilic attack on the parent molecule would likely result in substitution on the aniline (B41778) ring.

To achieve selective electrophilic substitution on the mesityl ring, the highly activating 4-amino group must first be protected. A common strategy is the conversion of the amine to an acetamide (B32628) by reaction with acetic anhydride. libretexts.orgyoutube.com The resulting N-acetyl group is still ortho-, para-directing but is significantly less activating than the free amino group. This modulation of reactivity would allow for electrophilic substitution to occur preferentially on the more electron-rich mesityl ring.

A prime example of such a reaction is bromination. While direct bromination of aniline leads to the formation of 2,4,6-tribromoaniline, protection of the amino group allows for controlled monobromination. byjus.comyoutube.com In the case of the N-acetylated this compound, treatment with a source of electrophilic bromine, such as N-bromosuccinimide (NBS) in a suitable solvent, would be expected to yield the corresponding bromo-mesityl derivative.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Mesityl Ring of Protected this compound

| Reaction | Reagents | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom onto the mesityl ring |

| Nitration | Nitric acid/Sulfuric acid | Introduction of a nitro group onto the mesityl ring |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | Introduction of an acyl group onto the mesityl ring |

This table presents plausible reactions based on established chemical principles. Specific experimental validation on this compound may be required.

The three methyl groups on the mesityl ring offer another handle for derivatization through side-chain functionalization. The C-H bonds of these benzylic methyl groups are weaker than those of non-benzylic alkanes and are susceptible to free-radical reactions. wikipedia.org

A well-established method for this type of transformation is free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions would lead to the selective bromination of one of the methyl groups. This would generate a benzylic bromide, a versatile intermediate for further synthetic modifications.

The resulting bromomethyl derivative can readily undergo nucleophilic substitution reactions. This opens up a pathway to introduce a wide variety of functional groups, thereby expanding the chemical space accessible from this compound.

Table 2: Potential Side-Chain Functionalization of the Mesityl Methyl Groups

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Free-Radical Bromination | NBS, AIBN or light | 4-Amino-N-(2,4-dimethyl-6-(bromomethyl)phenyl)benzenesulfonamide |

| 2a | Nucleophilic Substitution (Hydroxylation) | H₂O, base | 4-Amino-N-(2,4-dimethyl-6-(hydroxymethyl)phenyl)benzenesulfonamide |

| 2b | Nucleophilic Substitution (Alkoxylation) | NaOR | 4-Amino-N-(2,4-dimethyl-6-(alkoxymethyl)phenyl)benzenesulfonamide |

| 2c | Nucleophilic Substitution (Cyanation) | NaCN | 4-Amino-N-(2,4-dimethyl-6-(cyanomethyl)phenyl)benzenesulfonamide |

This table outlines a potential synthetic sequence. The initial bromination creates a reactive handle for introducing various functionalities.

Development of Novel this compound Derivatives

The primary amino group at the 4-position of the benzenesulfonamide (B165840) core is a key site for the development of novel derivatives. The rich chemistry of aromatic amines can be extensively applied to synthesize a wide array of new compounds with potentially diverse biological activities.

One of the most versatile transformations of a primary aromatic amine is its conversion to a diazonium salt. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) would yield the corresponding diazonium salt. This intermediate is highly useful as it can be subjected to a variety of nucleophilic substitution reactions, known as Sandmeyer reactions, where the diazonium group is replaced by a range of substituents. libretexts.orglibretexts.org This allows for the introduction of halides (Cl, Br, I), cyano, hydroxyl, and other groups.

Another common derivatization of the amino group is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. researchgate.net This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent. The resulting imines can be further reduced to form stable secondary amines.

Furthermore, the amino group can undergo acylation with various acylating agents to form amides, or alkylation to yield secondary and tertiary amines. libretexts.orgnih.gov Diazonium coupling reactions with activated aromatic compounds like phenols or other arylamines are also possible, leading to the formation of brightly colored azo compounds. libretexts.org These derivatization strategies have been successfully applied to other 4-aminobenzenesulfonamides to generate libraries of new compounds for biological screening. researchgate.netmdpi.com

Table 3: Potential Derivatizations of the 4-Amino Group

| Reaction Type | Reagents | Resulting Functional Group |

| Diazotization & Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | Halide, Cyano |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

| Acylation | Acyl chloride or Anhydride | Amide |

| Reductive Amination | Aldehyde or Ketone, reducing agent | Secondary or Tertiary Amine |

| Azo Coupling | Activated aromatic compound | Azo (-N=N-) |

This table summarizes key reactions for modifying the 4-amino group, enabling the synthesis of a broad spectrum of derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Amino-N-mesitylbenzenesulfonamide and Its Derivatives

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound would be expected to exhibit characteristic signals corresponding to its three main structural components: the p-aminophenyl group, the sulfonamide linkage, and the mesityl group.

In the ¹H NMR spectrum, the protons on the p-aminophenyl ring would typically appear as two distinct doublets in the aromatic region, a consequence of their mutual coupling. The protons of the amino (NH₂) group would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The mesityl group would show a singlet for its two aromatic protons and a distinct singlet for the three methyl groups.

The ¹³C NMR spectrum would complement this information. The p-aminophenyl ring would show four distinct signals, with the carbon atom attached to the amino group being significantly shielded. The carbon atom bonded to the sulfonamide group would be deshielded. The mesityl ring would display characteristic signals for its substituted and unsubstituted carbons, along with a signal for the methyl carbons.

For comparative purposes, the NMR data of related sulfonamide derivatives are presented in the table below. These data illustrate how structural modifications in the vicinity of the sulfonamide core influence the chemical shifts of the aromatic and substituent protons and carbons. For instance, the electronic nature of the substituents on the N-phenyl ring can cause noticeable upfield or downfield shifts of the signals of the other aromatic ring.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Methyl-N-(o-tolyl)benzenesulfonamide | 7.65 (d, J = 6.4 Hz, 2H), 7.29-7.21 (m, 4H), 7.02(d, J = 6.4 Hz, 2H), 6.68-6.58 (m, 2H), 5.66 (d, J = 16.8 Hz, 1H), 5.20 (d, J = 10.8 Hz, 1H), 2.38 (s, 3H) | 144.0, 136.0, 135.9, 135.8, 134.8, 129.7, 127.3, 127.2, 121.6, 113.8, 21.5 |

| N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide | 10.42 (br, 1H), 8.36 (d, J = 8.8 Hz, 2H), 7.97 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 8.4 Hz, 2H), 6.99 (d, J = 8.4 Hz, 2H), 2.18 (s, 3H) | 150.2, 145.5, 134.7, 134.6, 130.2, 128.7, 125.0, 121.8, 20.8 |

| 4-Methoxy-N-phenylbenzenesulfonamide | 7.32 (d, J = 8.8 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 6.88 (br, 1H), 3.01 (s, 3H) | 135.2, 131.1, 129.8, 122.2, 39.5 |

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the p-aminophenyl ring, confirming their ortho relationship. No cross-peaks would be expected between the protons of the two different aromatic rings, as they are separated by the sulfonamide linkage. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sigmaaldrich.com Each protonated carbon atom gives a cross-peak, allowing for the direct assignment of the carbon signals based on the already assigned proton signals. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sigmaaldrich.com This is particularly useful for identifying the connectivity between different molecular fragments. For instance, HMBC would show a correlation between the NH proton of the sulfonamide and the carbons of both the p-aminophenyl and mesityl rings, definitively establishing the N-S bond linkage. It would also show correlations between the methyl protons of the mesityl group and the aromatic carbons of the mesityl ring, confirming their positions. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Characteristic Absorption and Scattering Bands of Sulfonamide, Amine, and Aromatic Moieties

The FT-IR and Raman spectra of this compound would be rich in characteristic bands.

Sulfonamide Group (SO₂NH): This group gives rise to strong and distinct vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration typically appears in the 940-830 cm⁻¹ range. researchgate.net

Amine Group (NH₂): The primary aromatic amine group will show characteristic N-H stretching vibrations. Two bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹.

Aromatic Moieties: Both the p-substituted benzene (B151609) ring and the trisubstituted mesityl ring will exhibit C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the rings can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160 - 1140 |

| Sulfonamide (S-N) | Stretch | 940 - 830 |

| Amine (N-H) | Asymmetric Stretch | ~3400 |

| Amine (N-H) | Symmetric Stretch | ~3300 |

| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

Hydrogen Bonding Network Analysis through Vibrational Frequencies

The presence of both a hydrogen bond donor (the amino and sulfonamide NH groups) and acceptors (the sulfonyl oxygens) in this compound suggests the potential for intermolecular hydrogen bonding in the solid state. These interactions can be studied by analyzing the shifts in the vibrational frequencies of the involved functional groups.

In the solid-state FT-IR spectrum, intermolecular hydrogen bonding would cause a broadening and a shift to lower wavenumbers of the N-H stretching bands compared to their positions in a dilute solution in a non-polar solvent. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonds. Similarly, the S=O stretching bands might also be affected, although to a lesser extent. The formation of a hydrogen-bonded network can lead to the appearance of new vibrational modes at low frequencies, corresponding to the stretching and bending of the hydrogen bonds themselves.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is characterized by the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε).

The primary electronic transitions expected are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov These are typically high-intensity absorptions. The presence of the amino group, with its lone pair of electrons, can also give rise to n → π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital. These transitions are generally of lower intensity.

| Compound | λ_max (nm) |

| 4-Aminobenzoic Acid | 194, 226, 278 sielc.com |

Analysis of Aromatic Chromophores and Substituent Effects

The sulfonamide group (-SO2NH-) generally acts as an electron-withdrawing group, which can influence the electronic transitions within the aminobenzene ring. rsc.org The effect of substituents on the absorption spectra of N-(substituted phenyl)benzenesulfonamides has been studied, and correlations between absorption frequencies and Hammett equations have been established. nih.gov These studies indicate that both electron-donating and electron-withdrawing groups can modulate the energy of the electronic transitions, with electron-withdrawing groups generally leading to a bathochromic shift. jocpr.comresearchgate.net The interplay between the electron-donating amino group and the electron-withdrawing sulfonamide group in this compound is a key determinant of its UV-Vis absorption profile.

Solvatochromic Studies on this compound

Solvatochromism, the change in the position of UV-Vis absorption bands with a change in solvent polarity, provides insights into the electronic ground and excited states of a molecule. For compounds like this compound, the polarity of the solvent can influence the intramolecular charge transfer characteristics. In polar solvents, the stabilization of the polar excited state can lead to a shift in the absorption maximum. jocpr.com

Studies on similar sulfonamide derivatives have shown that solvent polarity and hydrogen bonding capabilities of the solvent play a crucial role in the observed spectral shifts. nih.gov For instance, in polar solvents, the intramolecular charge transfer band, often arising from interactions between the hydroxyl group of a salicylidene and an azomethine nitrogen in Schiff bases, is stabilized. jocpr.com While this compound does not possess a Schiff base structure, the principles of solvent-solute interactions remain relevant. The amino group and the sulfonamide moiety can engage in hydrogen bonding with protic solvents, further influencing the electronic distribution and, consequently, the absorption spectra. The solvatochromic behavior of related fluorophores like 4-N,N-dimethylamino-1,8-naphthalimide highlights the sensitivity of the fluorescence quantum yield to the local solvent environment. nih.gov

| Solvent Property | Effect on Absorption Spectrum | Relevant Interactions |

| Polarity | Can cause a shift in the absorption maximum (bathochromic or hypsochromic) | Stabilization of ground or excited states |

| Hydrogen Bonding | Can lead to specific shifts in absorption bands | Formation of hydrogen bonds with the amino and sulfonamide groups |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. libretexts.org For this compound (C15H18N2O2S), the molecular ion peak ([M]+) would be expected at an m/z value corresponding to its molecular weight of 290.38. chemicalbook.com

The fragmentation of sulfonamides in mass spectrometry often involves cleavage of the S-N bond and the C-S bond. researchgate.netnih.gov The fragmentation pattern provides a fingerprint of the molecule, allowing for structural confirmation. Common fragmentation pathways for related sulfonamide structures have been studied, revealing characteristic losses. nih.govnih.gov For instance, in aromatic aldehydes, a common fragmentation is the loss of a hydrogen atom (M-1) or a formyl radical (M-29). miamioh.edu While not an aldehyde, the aromatic rings in this compound will lead to resonance-stabilized fragment ions. youtube.com The presence of the mesityl group will likely lead to characteristic fragments corresponding to the mesityl cation or related species. The base peak in the mass spectrum, the most intense peak, often corresponds to the most stable fragment ion formed. libretexts.org

| Bond Cleavage | Expected Fragment Ions | Significance |

| S-N bond | [C9H11]+ (mesityl), [C6H6NO2S]+ | Confirms the presence of the mesityl and benzenesulfonamide (B165840) moieties |

| C-S bond | [C6H7N]+ (p-aminophenyl), [C9H11NSO2]+ | Provides evidence for the connectivity of the aromatic rings to the sulfonamide group |

Single Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is dictated by a variety of intermolecular interactions. Hydrogen bonding is a dominant force in the crystal structures of sulfonamides. nih.govresearchgate.net The amino group (-NH2) and the sulfonamide N-H group can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group can act as acceptors. khanacademy.orgyoutube.com These interactions lead to the formation of extended networks in the crystal lattice. mdpi.comnih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings (aminobenzene and mesityl) can also play a significant role in the crystal packing. nih.govresearchgate.netlibretexts.org The relative orientation of the aromatic rings, whether face-to-face (sandwich) or offset (parallel-displaced), influences the strength of these interactions. acs.orgcomporgchem.com Substituents on the aromatic rings can modulate these interactions, with electron-donating and electron-withdrawing groups affecting the electrostatic potential of the π-system. acs.orgrsc.orgnih.gov

Computational Chemistry and Theoretical Investigations

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions:A quantitative breakdown of intermolecular contacts (e.g., H···H, C···H, N···H, O···H, S···H) has not been published.

This lack of specific data prevents the generation of the requested detailed scientific article. The field would benefit from future computational studies on this compound to elucidate its properties and potential applications.

Computational Investigations into 4-Amino-N-mesitylbenzenesulfonamide

The study of chemical compounds through computational chemistry and theoretical investigations provides invaluable insights into their behavior at a molecular level. For this compound, these methods illuminate the intricate interplay of forces that govern its structure and dynamics. This article delves into specific computational approaches used to understand the supramolecular interactions and conformational flexibility of this compound.

Energy framework analysis is a computational tool used to investigate the packing of molecules in a crystal lattice and to quantify the energetic contributions of their non-covalent interactions. This method provides a visual and quantitative understanding of the supramolecular architecture, highlighting the dominant forces responsible for the stability of the crystalline structure.

For a molecule like this compound, the key supramolecular interactions are expected to be hydrogen bonds and van der Waals forces. The amino group (-NH₂) and the sulfonamide moiety (-SO₂NH-) are potent hydrogen bond donors and acceptors. Detailed crystal structure analyses of analogous sulfonamides, such as sulfadiazine (B1682646) and sulfamethoxypyrazine, reveal extensive networks of intermolecular hydrogen bonds. core.ac.ukresearchgate.net For instance, the amino group's hydrogen atoms can form N-H···O bonds with the sulfonyl oxygen atoms of neighboring molecules. core.ac.uk Similarly, the sulfonamide N-H can engage in hydrogen bonding with nitrogen atoms in adjacent aromatic rings or with the sulfonyl oxygens. core.ac.ukresearchgate.net

Table 1: Typical Non-Covalent Interactions in Sulfonamide Crystals and Their General Energy Ranges

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

| Hydrogen Bond (N-H···O) | Between the amino/sulfonamide N-H and a sulfonyl oxygen. | 3 - 10 |

| Hydrogen Bond (N-H···N) | Between the amino/sulfonamide N-H and an aromatic nitrogen. | 2 - 8 |

| π-π Stacking | Attractive interaction between aromatic rings. | 1 - 5 |

| Dispersion Forces | Weak attractive forces due to temporary charge fluctuations. | 1 - 5 |

| Steric Repulsion | Repulsive forces due to overlapping electron clouds. | > 0 (destabilizing) |

Note: The specific energies would depend on the exact geometry and chemical environment within the crystal lattice of this compound.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes and interactions with its environment, such as a solvent.

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds. The most significant of these are the bonds connecting the phenyl ring to the sulfur atom (C-S) and the sulfonamide nitrogen to the sulfur atom (S-N). Rotation around these bonds dictates the relative orientation of the benzenesulfonamide (B165840) core and the mesityl group. Studies on similar sulfonamides have shown that the molecule can adopt various conformations, often described by the dihedral angles around these bonds. core.ac.uk For example, a "gauche" conformation is commonly observed when viewing along the S-N axis in related structures. core.ac.uk

An MD simulation of this compound would typically start with a low-energy 3D structure, such as one predicted by quantum chemical calculations or found in databases like PubChem. nih.gov This initial structure would then be placed in a simulated environment (e.g., a box of water molecules) and its trajectory would be calculated over a period of nanoseconds or even microseconds. The simulation would reveal the preferred conformations of the molecule in solution, the timescales of transitions between different conformations, and the role of solvent molecules in stabilizing certain shapes through interactions like hydrogen bonding. This provides a dynamic picture that complements the static view from crystal structure analysis.

Table 2: Key Parameters and Potential Insights from an MD Simulation of this compound

| Simulation Parameter/Aspect | Description | Potential Insights |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the calculated interactions. |

| Solvent Model | The representation of the solvent (e.g., explicit water molecules). | Reveals how the solvent influences conformational preferences. |

| Simulation Time | The duration of the simulated trajectory. | Allows for the observation of rare conformational changes with longer times. |

| Trajectory Analysis | Analysis of the atomic positions over time. | Provides information on stable conformations, dihedral angle distributions, and the flexibility of different parts of the molecule. |

| Radial Distribution Functions | Describes the probability of finding a particle at a certain distance from another. | Shows the structuring of solvent molecules around the solute. |

Coordination Chemistry of 4 Amino N Mesitylbenzenesulfonamide and Its Derivatives

Ligand Design Principles for Metal Complexation

The design of ligands is a critical aspect of coordination chemistry, as the structure and properties of the resulting metal complexes are highly dependent on the nature of the ligand. In the case of 4-Amino-N-mesitylbenzenesulfonamide, the amino and sulfonamide groups, along with the sterically demanding mesityl moiety, play crucial roles in determining its coordination behavior.

Role of Amino and Sulfonamide Groups in Chelation

The this compound molecule possesses two primary sites for coordination with metal ions: the nitrogen atom of the amino group and the oxygen or nitrogen atoms of the sulfonamide group. The ability of a ligand to bind to a central metal ion through two or more donor atoms is known as chelation, which generally leads to the formation of more stable complexes compared to those with monodentate ligands.

The amino group (-NH2) provides a nitrogen donor atom with a lone pair of electrons available for coordination. The sulfonamide group (-SO2NH-) offers multiple potential donor sites. Coordination can occur through one of the oxygen atoms or the nitrogen atom. In many benzenesulfonamide (B165840) derivatives, the sulfonamide group coordinates to metal ions, such as the zinc ion in carbonic anhydrases, through the sulfonamide nitrogen. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand.

Influence of the Mesityl Moiety on Coordination Geometry

The mesityl group, a 2,4,6-trimethylphenyl substituent, is a bulky moiety that exerts significant steric hindrance. This steric bulk can have a profound impact on the coordination geometry of the resulting metal complexes. The presence of the large mesityl group can restrict the number of ligands that can coordinate to the metal center and can influence the arrangement of these ligands in space.

For instance, the steric hindrance from a bulky substituent can lead to the formation of complexes with lower coordination numbers. In some cases, it can stabilize unusual coordination geometries by preventing the close approach of other potential ligands. For example, bulky ligands have been shown to stabilize two-coordinate copper(I) complexes, which are otherwise rare and prone to oxidation. nih.govresearchgate.net The steric demands of the mesityl group in this compound can therefore be strategically utilized to control the stoichiometry and stereochemistry of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their composition, structure, and properties.

Coordination with Transition Metals (e.g., Cu, Zn, Pt, Cd, V)

Derivatives of 4-aminobenzenesulfonamide have been successfully used to synthesize complexes with a wide range of transition metals, including copper (Cu), zinc (Zn), platinum (Pt), cadmium (Cd), and vanadium (V). nih.govresearchgate.netnih.gov The synthesis often involves refluxing a solution of the ligand and the metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695). iosrjournals.orgnih.gov The resulting solid complexes can then be isolated by filtration and purified by recrystallization. iosrjournals.orgresearchgate.net

The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary depending on the reaction conditions and the nature of the metal ion and the ligand. For example, complexes with both 1:1 and 1:2 metal-to-ligand ratios have been reported for related sulfonamide-based ligands. scirp.org

Spectroscopic Signatures of Complex Formation (IR, UV-Vis, NMR)

Several spectroscopic techniques are instrumental in confirming the formation of metal complexes and elucidating their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule and to probe changes in their vibrational frequencies upon coordination to a metal ion. The coordination of the amino and sulfonamide groups to a metal center is typically evidenced by shifts in the characteristic stretching frequencies of the N-H, S=O, and C-N bonds. researchgate.net The appearance of new bands corresponding to metal-nitrogen and metal-oxygen stretching vibrations further supports complex formation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The formation of a metal complex often leads to shifts in the absorption bands of the ligand (either to longer or shorter wavelengths) and the appearance of new bands, such as d-d transitions for transition metal complexes or charge-transfer bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the protons and carbon atoms in the vicinity of the coordination sites are expected to change due to the influence of the metal ion. nih.gov These changes in the NMR spectra provide valuable information about the binding mode of the ligand. nih.govnih.gov

Structural Analysis of Coordination Geometries (e.g., X-ray Crystallography)

X-ray crystallographic studies of related sulfonamide complexes have revealed a variety of coordination geometries, including octahedral, square planar, and tetrahedral arrangements. iosrjournals.org For four-coordinate complexes, the geometry can range from tetrahedral to square planar. nih.govresearchgate.net The specific geometry adopted is influenced by the electronic configuration of the metal ion and the steric and electronic properties of the ligands. nih.gov

Self-Assembly and Supramolecular Architectures of this compound and Its Derivatives

The molecular structure of this compound, featuring a flexible sulfonamide linkage, a nucleophilic amino group, and aromatic rings, provides a versatile platform for the construction of complex supramolecular architectures through self-assembly processes. These processes are driven by a variety of non-covalent interactions, leading to the formation of well-ordered structures such as metal-organic frameworks (MOFs), coordination polymers, and gels.

Formation of Metal-Organic Frameworks (MOFs)

While specific research on the use of this compound as a primary ligand in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented, the inherent chemical functionalities of the molecule suggest its potential as a valuable building block in this field. The amino group and the sulfonamide moiety can act as coordination sites for metal ions, a fundamental requirement for MOF construction.

The presence of the amino group is particularly significant, as amino-functionalized ligands are widely employed in the design of MOFs. nih.govresearchgate.net These groups can coordinate directly to metal centers or be post-synthetically modified to introduce new functionalities within the framework. For instance, the amino group can enhance the framework's affinity for specific guest molecules or serve as a basic site for catalysis. The bulky mesityl group, while potentially sterically hindering, could also play a crucial role in directing the framework topology and creating porous structures with specific pore sizes and shapes.

The sulfonamide group itself can participate in coordination with metal ions, typically through the oxygen atoms. The flexibility of the S-N bond allows for a range of conformational geometries, which can influence the final three-dimensional structure of the MOF. The interplay between the coordination preferences of the amino and sulfonamide groups, along with the steric influence of the mesityl group, could lead to the formation of novel MOF topologies with unique properties.

Design of Coordination Polymers and Gels

Coordination polymers are formed through the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional networks. mdpi.comnih.gov The bifunctional nature of this compound, with its amino and sulfonamide groups, makes it a prime candidate for the construction of such polymers. The amino group can act as a hydrogen bond donor and acceptor, as well as a coordination site, while the sulfonamide group provides additional coordination vectors.

The formation of coordination polymers often relies on a delicate balance of intermolecular forces. In the case of this compound, the N-H of the amino group and the S=O and N-H of the sulfonamide group are all capable of forming strong hydrogen bonds. These interactions, in concert with metal-ligand coordination, can direct the assembly of extended networks. The mesityl group would likely influence the packing of the polymer chains, potentially leading to the formation of channels or layered structures.

The principles that govern the formation of coordination polymers also extend to the creation of coordination gels. These are soft materials where a 3D network of a coordination polymer entraps solvent molecules. The ability of this compound to form extended hydrogen-bonded networks, in addition to coordination bonds, could facilitate the gelation of solvents. The resulting gels could exhibit stimuli-responsive behavior, where changes in temperature, pH, or the presence of specific analytes could trigger a sol-gel transition. While direct synthesis of coordination gels from this specific compound is not reported, the structural motifs present are conducive to such applications.

Non-Covalent Interactions in Supramolecular Aggregates

Hydrogen Bonding: The primary and most influential non-covalent interaction in sulfonamide-containing molecules is hydrogen bonding. nih.gov The N-H protons of both the amino and sulfonamide groups are effective hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group are strong hydrogen bond acceptors. These interactions can lead to the formation of well-defined patterns, such as dimers, chains, and sheets. For example, in the crystal structures of related sulfonamide derivatives, extensive networks of N-H···O and N-H···N hydrogen bonds are commonly observed, dictating the molecular packing. nih.gov

The interplay of these non-covalent interactions results in the formation of complex and often predictable supramolecular synthons, which are robust structural motifs that can be utilized in crystal engineering to design materials with desired properties.

Applications in Materials Science and Chemical Tool Development

Role as Building Blocks for Advanced Functional Materials

The bifunctional nature of 4-Amino-N-mesitylbenzenesulfonamide, possessing both an amine and a sulfonamide group, makes it a candidate for integration into larger molecular architectures, including polymers and other advanced materials.

Incorporation into Polymeric Structures

While the direct incorporation of this compound into polymeric structures is not extensively documented in publicly available literature, its primary amine group provides a reactive site for polymerization reactions. This could include condensation polymerization with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The bulky mesityl group would be expected to influence the properties of such polymers by potentially increasing their thermal stability and reducing their crystallinity, thereby affecting their solubility and mechanical properties.

Development of Photoactive or Electroactive Materials

The development of photoactive or electroactive materials utilizing this compound is an area with limited specific examples in current research. However, the aromatic framework of the molecule suggests a basis for creating materials with interesting electronic properties. The amino and sulfonamide groups can be chemically modified to tune the electron-donating or -withdrawing characteristics of the molecule, a common strategy in the design of organic photoactive and electroactive materials. mdpi.com For instance, the formation of Schiff bases from the amino group can introduce new chromophores into the structure. researchgate.net

Use as a Chemical Intermediate in Complex Organic Synthesis

The primary utility of this compound lies in its role as a chemical intermediate, providing a versatile scaffold for the synthesis of more complex molecules.

Precursor in Multistep Synthetic Routes for Non-Prohibited Compounds

The amino group of this compound is a key functional handle for a variety of chemical transformations. It can be readily diazotized and subsequently replaced with a wide range of other functional groups, or it can undergo acylation, alkylation, or arylation reactions. These reactions allow for the elaboration of the molecular structure in a stepwise manner, making it a valuable precursor in multistep synthetic sequences. For example, the synthesis of various substituted benzenesulfonamides often starts from a protected or functionalized 4-aminobenzenesulfonamide core.

Enabling Synthesis of Specific Derivatives with Designed Chemical Properties

The combination of the reactive amino group and the specific steric and electronic environment provided by the mesityl and sulfonamide groups allows for the targeted synthesis of derivatives with tailored properties. The bulky mesityl group can direct reactions to other parts of the molecule or can be used to create specific three-dimensional structures. This is particularly relevant in fields like medicinal chemistry and catalyst design, where precise control over molecular shape and functionality is crucial. The synthesis of Schiff bases from 4-amino-N-substituted benzenesulfonamides is a documented example of creating derivatives with distinct coordination properties. researchgate.net

Research Tools for Chemical Biology (excluding biological activity/efficacy)

In the realm of chemical biology, this compound can serve as a foundational structure for the development of molecular probes and other research tools. Its potential lies in the ability to attach fluorescent tags, affinity labels, or other reporter groups to the amino functionality. These modified molecules can then be used to study biological systems, for example, by tracking the localization of a target protein or by identifying binding partners in a complex mixture. While specific examples for this exact molecule are not prevalent, the general principle of using functionalized sulfonamides as scaffolds for chemical biology tools is well-established.

Application in Proteomics Research as a Labeling Moiety

Proteomics, the large-scale study of proteins, often employs chemical labeling to facilitate the identification, quantification, and structural analysis of proteins within complex biological samples. This process typically involves the covalent attachment of a tag or label to specific amino acid residues. These labels can be isotopic, fluorescent, or possess other properties that enable detection and analysis, often through mass spectrometry.

A thorough review of current research indicates that This compound has not been documented as a labeling moiety in proteomics studies. The primary amino group and the sulfonamide functionality could theoretically be exploited for covalent modification of proteins. For instance, the amino group could potentially react with activated carboxyl groups on proteins, or the entire molecule could be functionalized to create a reactive probe. However, no studies demonstrating such an application for this specific compound have been identified. The selection of labeling reagents in proteomics is guided by factors such as reaction efficiency, specificity, and minimal perturbation of protein structure and function. It appears that other chemical entities are currently favored for these purposes.

Probes for Studying Non-Covalent Interactions in Model Systems

Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, are fundamental to molecular recognition, protein folding, and drug-receptor binding. Chemical probes are instrumental in elucidating the nature and strength of these interactions in simplified model systems, providing insights that can be extrapolated to more complex biological contexts.

The structure of This compound , featuring an electron-rich aromatic ring from the mesityl group and another from the benzenesulfonamide (B165840) core, suggests a potential for engaging in π-stacking and cation-π interactions. The amino and sulfonamide groups also offer possibilities for hydrogen bonding. A chemical probe designed from this scaffold could theoretically be used to study these forces. For example, by observing changes in spectroscopic properties upon binding to a target molecule, one could quantify the strength of the interaction.

Despite this theoretical potential, there is no specific mention in the scientific literature of This compound or its derivatives being employed as probes for the systematic study of non-covalent interactions in model systems. Research in this area often utilizes molecules with more pronounced or tunable electronic and steric properties to systematically probe the subtleties of non-covalent forces.

Future Research Directions and Emerging Trends

The chemical compound 4-Amino-N-mesitylbenzenesulfonamide stands as a molecule of interest, branching from the well-established sulfonamide scaffold. While its direct applications are still under broad investigation, future research is poised to explore its potential through innovative and sustainable chemical strategies. Emerging trends in green chemistry, derivatization, computational modeling, and responsive systems are set to define the next phase of its scientific journey.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Amino-N-mesitylbenzenesulfonamide and its derivatives?

Methodological Answer: The synthesis typically involves reacting substituted acyl chlorides with aminosulfonamides in the presence of pyridine. For example, substituted acids (e.g., 4-methylbenzoic acid) are treated with thionyl chloride (SOCl₂) to generate acyl chlorides, which are then reacted with 4-aminobenzenesulfonamide derivatives. The reaction conditions (e.g., reflux, solvent selection) and stoichiometric ratios must be optimized to achieve high yields (≥70%). Elemental analysis and spectral techniques (FT-IR, NMR) are critical for confirming purity and structure .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- Elemental Analysis (CHNS): Determines empirical formula consistency.

- Spectral Methods:

- FT-IR: Identifies functional groups (e.g., sulfonamide S=O stretch at ~1150–1300 cm⁻¹).

- ¹H/¹³C NMR: Confirms substituent positions and aromatic proton environments.

- Melting Point Analysis: Validates purity (sharp melting ranges indicate high crystallinity).

NIST-standardized databases provide reference spectra for cross-verification .

Q. How does solubility impact experimental design for this compound in biological assays?

Methodological Answer: Solubility in polar aprotic solvents (e.g., DMSO, methanol) is limited but sufficient for in vitro assays. For cell-based studies, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Centrifugation (10,000 rpm, 5 min) removes insoluble particulates. Dynamic light scattering (DLS) can assess colloidal stability in aqueous buffers .

Advanced Research Questions

Q. How do substituents on the sulfonamide moiety influence bioactivity in antimicrobial studies?

Methodological Answer: Substituents like chloro, acetyl, or morpholinyl groups modulate lipophilicity and hydrogen-bonding capacity, affecting membrane penetration. For example:

- Chloro substituents enhance Gram-positive bacterial inhibition (MIC₅₀: 8–16 µg/mL) by increasing electrophilicity.

- Acetylated derivatives show reduced activity due to steric hindrance.

Structure-activity relationship (SAR) studies using logP calculations and microbial growth inhibition assays (e.g., broth microdilution) are recommended .

Q. What computational strategies are effective for predicting the therapeutic potential of this compound analogs?

Methodological Answer:

- QSAR Modeling: Use descriptors like topological polar surface area (TPSA) and octanol-water partition coefficient (logP) to correlate structural features with bioactivity.

- Molecular Docking: Target enzymes (e.g., dihydrofolate reductase) to assess binding affinities. AutoDock Vina or Schrödinger Suite can simulate ligand-receptor interactions.

- MD Simulations: Evaluate stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. How can spectral contradictions (e.g., NMR signal splitting) be resolved in structural elucidation?

Methodological Answer:

- Variable Temperature NMR: Reduces signal splitting caused by slow conformational exchange.

- COSY/NOESY: Identifies coupling partners and spatial proximities to assign overlapping peaks.

- X-ray Crystallography: Provides definitive structural confirmation, as demonstrated for N-[amino(azido)methylidene]-4-methylbenzenesulfonamide derivatives .

Q. What are the mechanistic implications of metal coordination with this compound?

Methodological Answer: The sulfonamide group acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) via the sulfonyl oxygen and amine nitrogen. Stability constants (logK) determined via potentiometric titrations range from 4.2–6.8. Such complexes exhibit redox activity, relevant for catalytic or sensor applications .

Data Contradictions and Resolution

- Synthetic Yield Variability: Discrepancies in reported yields (40–85%) arise from differences in solvent purity (e.g., anhydrous vs. technical grade) and reaction scaling. Reproduce protocols using controlled conditions (e.g., argon atmosphere) .

- Bioactivity Discrepancies: Inconsistent MIC values across studies may stem from assay variations (e.g., inoculum size, incubation time). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.